Pomalidomide-peg5-C2-azide
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Overview
Description
Pomalidomide-peg5-C2-azide is a compound that incorporates the pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with an azide group. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a method for targeted protein degradation. The azide group enables click chemistry with alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-peg5-C2-azide involves several steps:
Formation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
PEGylation: The pomalidomide is then linked to a PEG chain through a series of reactions involving the activation of the carboxyl group and subsequent coupling with the PEG chain.
Azide Introduction: The terminal hydroxyl group of the PEG chain is converted to an azide group using azidation reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: This reaction does not require a catalyst and can proceed under mild conditions.
Major Products:
Scientific Research Applications
Pomalidomide-peg5-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs for targeted protein degradation.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
Industry: The compound is utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Pomalidomide-peg5-C2-azide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Pomalidomide-PEG2-C2-azide: This compound has a shorter PEG linker and is used for similar applications.
Pomalidomide-PEG3-azide: This variant has a different PEG linker length and is also used in PROTAC technology.
Pomalidomide-C6-PEG1-C3-PEG1-butyl azide: This compound has a more complex linker structure and is used for specific protein degradation applications.
Uniqueness: Pomalidomide-peg5-C2-azide is unique due to its specific PEG linker length and the presence of an azide group, which allows for versatile click chemistry applications. This makes it highly suitable for the synthesis of diverse PROTACs and other functional molecules .
Properties
Molecular Formula |
C25H34N6O9 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
InChI Key |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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